2-Carboxy-1-methylpyridin-1-ium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

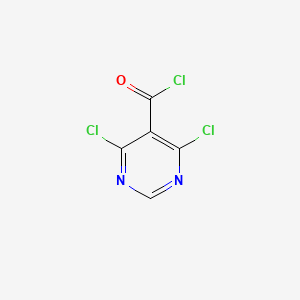

2-Chloro-1-methylpyridinium iodide, also known as Mukaiyama reagent, is a commonly used reagent in organic synthesis for the activation of the hydroxy group of alcohols and carboxylic acids .

Synthesis Analysis

This compound is prepared by treating pyridine with dimethylsulfate . It is also involved in the synthesis of various β-lactams from β-amino acids .Molecular Structure Analysis

The molecular formula of 2-Chloro-1-methylpyridinium iodide is C6H7ClIN .Chemical Reactions Analysis

This compound is used in a wide variety of dehydrative coupling reactions. It is also used to form carboxylate esters from acids and alcohols, carboxamides from acids and amines, lactones from -hydroxy acids and carbodiimides from N,N-disubstituted thioureas .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-1-methylpyridinium iodide is 255.48 . It is a yellow crystalline solid .Wissenschaftliche Forschungsanwendungen

Crystallography and Hydrogen Bonding Networks

Research has elucidated the structural details of compounds related to 2-Carboxy-1-methylpyridin-1-ium iodide, highlighting the formation of hydrogen-bonded chains and two-dimensional networks. For instance, studies on hydration products of related pyridinium compounds have revealed intricate hydrogen bonding interactions that form stable structural motifs. These findings contribute to understanding the molecular assembly and potential applications in designing new materials with specific properties (Waddell et al., 2011).

Organic Synthesis and Polymethine Dyes

The reactivity of 2-Carboxy-1-methylpyridin-1-ium iodide derivatives has been explored in the synthesis of benz-X-azoles and their conversion into polymethine dyes. This research outlines the synthesis pathway and spectroscopic features of these compounds, indicating their potential in creating novel dyes with specific applications (Barni & Savarino, 1979).

Nanoparticle Formation and Drug Delivery Systems

Investigations into the self-assembling properties of derivatives of 2-Carboxy-1-methylpyridin-1-ium iodide have shown potential for creating liposomes and nanoparticles. Such systems are valuable for the development of drug delivery mechanisms, highlighting the compound's role in advancing pharmaceutical formulations and materials science (Pikun et al., 2022).

Dye-Sensitized Solar Cells

Research into the application of 2-Carboxy-1-methylpyridin-1-ium iodide derivatives in dye-sensitized solar cells (DSSCs) has shown promising results. These studies demonstrate the compound's utility in developing efficient charge transfer photosensitizers, contributing to advancements in renewable energy technologies (Nazeeruddin et al., 2005).

Antimicrobial Activity and DNA Interactions

Compounds derived from 2-Carboxy-1-methylpyridin-1-ium iodide have been studied for their antimicrobial properties and interactions with DNA. These findings suggest potential applications in developing new antimicrobial agents and exploring the mechanisms of action at the molecular level (Abu-Youssef et al., 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methylpyridin-1-ium-2-carboxylic acid;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.HI/c1-8-5-3-2-4-6(8)7(9)10;/h2-5H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXZNMIIUKWRCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C(=O)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480683 |

Source

|

| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxy-1-methylpyridin-1-ium iodide | |

CAS RN |

3785-04-4 |

Source

|

| Record name | NSC191918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)